molecular formula C10H11ClN2O2 B7901634 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid

2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B7901634
M. Wt: 226.66 g/mol
InChI Key: SEBVJYQAUYRBCF-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid is an organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid functional group attached to a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the partial hydrogenation of a naphthyridine precursor, followed by chlorination and esterification reactions . The reaction conditions often involve the use of organic solvents such as methanol, ethanol, and dichloromethane, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid include other naphthyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-13-3-2-8-6(5-13)4-7(10(14)15)9(11)12-8/h4H,2-3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBVJYQAUYRBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC(=C(C=C2C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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